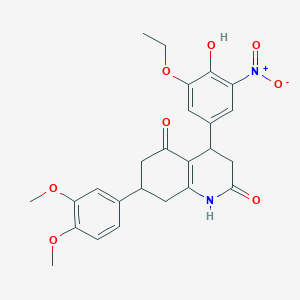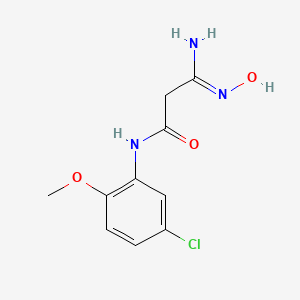![molecular formula C14H14ClN3O3 B4719203 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4719203.png)
1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid
説明
1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid, also known as CBX-129801, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol. Cortisol is a hormone that is involved in the regulation of inflammation and glucose metabolism. Inhibition of 11β-HSD1 by 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid may contribute to its anti-inflammatory and anti-diabetic properties.
Biochemical and Physiological Effects:
1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. In one study, 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid was found to reduce the levels of inflammatory cytokines in mice with acute lung injury. In another study, 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid was found to inhibit the growth of human breast cancer cells by inducing apoptosis. These findings suggest that 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid has potential as a therapeutic agent for cancer and inflammatory diseases.
実験室実験の利点と制限
1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have promising results in various studies. However, there are also limitations to using 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid in lab experiments. It may have off-target effects that could interfere with the interpretation of results. Additionally, the mechanism of action of 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid is not fully understood, which could make it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid. One direction is to investigate its effects on other types of cancer and inflammatory diseases. Another direction is to investigate its effects on glucose metabolism in animal models of diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid and to investigate its potential as a therapeutic agent for other diseases.
科学的研究の応用
1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid has been the subject of scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. In one study, 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid was found to reduce inflammation in mice with acute lung injury. These findings suggest that 1-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxylic acid has potential as a therapeutic agent for cancer and inflammatory diseases.
特性
IUPAC Name |
1-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-11-4-2-1-3-10(11)9-16-13(19)6-8-18-7-5-12(17-18)14(20)21/h1-5,7H,6,8-9H2,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRDIPQDEBRXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=CC(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4719136.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4719145.png)
![ethyl 5-benzyl-2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4719149.png)
![bis{4-[(4-chlorophenyl)sulfonyl]phenyl}methanone](/img/structure/B4719154.png)

![2-(2-methylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4719177.png)
![2-{1-cyclopentyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4719179.png)


![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4719207.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4719208.png)
![N-[3-(4-fluorophenyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4719218.png)
